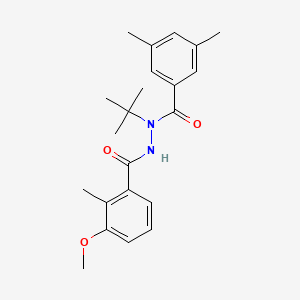

Methoxyfenozide

Vue d'ensemble

Description

Methoxyfenozide is a broad-spectrum insecticide belonging to the diacylhydrazine class. It functions as an ecdysone agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound is primarily used to control various lepidopteran pests, including moths and butterflies, by inducing a premature and lethal molt in larvae .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of methoxyfenozide involves a multi-step synthesis process. The initial step is the condensation reaction between tertiary butyl hydrazine hydrochloride and dichloroethane, followed by the addition of 3-methoxy-2-methylbenzoyl chloride. This reaction is carried out at low temperatures to control the rate of addition and maintain the reaction temperature below 0°C . The resulting product undergoes an acylation reaction with 3,5-dimethylbenzoyl chloride in the presence of liquid caustic soda, followed by recrystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent addition rates, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methoxyfenozide undergoes various chemical reactions, including hydrolysis, photolysis, and oxidation.

Common Reagents and Conditions:

Hydrolysis: this compound is stable under acidic and neutral conditions but undergoes hydrolysis under alkaline conditions.

Photolysis: It is relatively stable under simulated sunlight but can degrade under prolonged exposure.

Oxidation: this compound can be oxidized to form various metabolites, including hydroxylated and demethylated products.

Major Products Formed: The primary metabolites of this compound include hydroxylated and demethylated derivatives, which are formed through oxidation and hydrolysis reactions .

Applications De Recherche Scientifique

Insecticidal Efficacy

Methoxyfenozide acts as a growth regulator, specifically targeting the molting process of insects. It mimics the action of ecdysteroids, hormones responsible for regulating growth and development in arthropods. The compound is particularly effective against various lepidopteran species such as Helicoverpa zea (corn earworm) and Spodoptera frugiperda (fall armyworm).

Case Study: Efficacy on Litchi and Longan

A study demonstrated that a suspension concentrate of this compound at 240 grams per liter effectively controlled lepidopteran pests in litchi and longan crops. Recovery rates for this compound residues were between 83% and 97%, indicating high efficacy and precision in pest management applications .

Residue Studies and Safety Assessments

Residue studies are crucial for understanding the environmental impact of this compound. Research has shown that it has a low potential for accumulation in rotational crops, with supervised field trials indicating minimal residues in crops like leafy vegetables and fruits .

Toxicological Profile

this compound has been evaluated for its toxicological properties. It exhibits low acute oral, dermal, and inhalation toxicity, making it relatively safe for applicators when used according to guidelines. The acceptable daily intake (ADI) was established at 0–0.1 mg/kg body weight .

Environmental Fate

The environmental fate of this compound has been studied extensively to assess its persistence and degradation in various ecosystems. It is generally considered to have a short half-life in soil and water, which reduces the risk of long-term environmental contamination.

Field Accumulation Studies

Field studies conducted across multiple states in the USA showed that this compound residues did not pose significant risks to non-target organisms or ecosystems, supporting its use as a sustainable pest management tool .

Integrated Pest Management (IPM)

This compound plays a vital role in IPM programs due to its selectivity towards target pests while being less harmful to beneficial insects like bees and natural predators. Its use helps reduce reliance on broad-spectrum insecticides, promoting ecological balance.

Research Findings

Research indicates that combining this compound with other insecticides can enhance efficacy against resistant pest populations. For example, studies have shown that mixtures with spinetoram can significantly increase mortality rates in resistant strains of Spodoptera spp. .

Regulatory Status

This compound is approved for use in several countries under strict regulatory frameworks that ensure its safety for human health and the environment. Continuous monitoring and risk assessments are conducted to adapt to new scientific findings.

Mécanisme D'action

Methoxyfenozide exerts its effects by binding to the ecdysteroid receptor complex in insects, mimicking the action of the natural molting hormone, 20-hydroxyecdysone . This binding induces a premature and lethal molt in larvae, disrupting their normal development and leading to death . The molecular targets of this compound include the ecdysone receptor and associated signaling pathways involved in the molting process .

Comparaison Avec Des Composés Similaires

Activité Biologique

Methoxyfenozide is a novel insect growth regulator (IGR) belonging to the class of compounds known as ecdysteroid mimics. It primarily targets Lepidopteran pests by mimicking the action of molting hormones, thereby disrupting their growth and development. This article provides a detailed overview of the biological activity of this compound, including its toxicity, metabolism, and effects on various organisms, supported by data tables and research findings.

This compound has a unique chemical structure that allows it to act as a selective ecdysteroid agonist. This mechanism is crucial for its effectiveness against target pest species while minimizing toxicity to non-target organisms.

Key Properties:

- Chemical Name: this compound

- Molecular Weight: 313.4 g/mol

- CAS Number: 161050-58-4

Toxicity Profile

This compound exhibits low acute toxicity across various exposure routes. The following table summarizes the acute toxicity data from different studies:

| Species | Route | LD50/LC50 | Observations |

|---|---|---|---|

| Mice | Oral | >5000 mg/kg | No mortality or clinical signs observed |

| Rats | Dermal | >5000 mg/kg | Slight eye irritant; no skin irritation |

| Rats | Inhalation | >4300 mg/kg | No significant effects noted |

| Dogs | Oral | >5000 ppm | No treatment-related effects observed |

| Beet Armyworm | Oral (last-instar) | 7.5-fold less toxic than susceptible strain | Resistance observed in greenhouse-selected strain |

Metabolism and Excretion

This compound undergoes extensive metabolism in mammals, primarily through demethylation, glucuronidation, and hydroxylation. Studies indicate that less than 5% of the administered dose is cleaved at the amide bridge between its aromatic rings.

Metabolite Profile:

- Over 30 metabolites identified in rat urine, feces, and bile.

- Major metabolites include:

- M14 (desmethylated parent)

- M24 (hydroxy methyl derivative)

The metabolic pathways are crucial for understanding the environmental fate of this compound and its potential impacts on non-target organisms.

Reproductive Toxicity Study

A two-generation reproductive toxicity study in rats revealed no adverse effects on estrus cycling, sperm parameters, mating performance, or pup viability at doses up to 20,000 ppm (equivalent to 1474 mg/kg bw per day). However, increased liver weights were noted in parental animals at this dose.

Long-term Exposure Study

Long-term studies involving mice and rats have shown no significant treatment-related effects on survival or health parameters at high doses. The following table summarizes findings from these studies:

| Study Duration | Species | Dose (ppm) | Findings |

|---|---|---|---|

| 78 weeks | Mice | 0, 70, 2800, 7000 | No treatment-related clinical signs or changes |

| 89-99 weeks | Rats | 0, 200, 8000, 20000 | Reduced survival at highest dose; no other effects |

Environmental Impact

This compound's low toxicity to non-target organisms makes it a favorable option for integrated pest management. Its environmental fate studies indicate that it dissipates effectively without accumulating in the food chain.

Propriétés

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWEPFNJXQPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032628 | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

161050-58-4 | |

| Record name | Methoxyfenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methoxyfenozide belongs to a class of insecticides called non-steroidal ecdysone agonists, also known as molting accelerating compounds (MACs). [, , , , ]. It acts by mimicking the action of 20-hydroxyecdysone (20E), the natural molting hormone in insects [, , , , ]. By binding to ecdysteroid receptors, this compound disrupts the normal molting process, leading to premature molting, growth inhibition, and ultimately death of the target insect [, , ].

ANone: Yes, studies show that this compound can have sublethal effects on insect reproduction, even at low doses. It has been observed to reduce fecundity (number of eggs laid) and fertility (egg hatching success) in several lepidopteran species, including codling moths, leafrollers, and the fall armyworm [, , , ]. This effect is likely due to the disruption of hormonal balance and reproductive processes caused by the compound.

ANone: this compound is a diacylhydrazine compound. Its chemical name is 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide.

ANone: The molecular formula of this compound is C21H26N2O4, and its molecular weight is 370.44 g/mol.

ANone: While specific spectroscopic data was not included in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV absorbance detection and tandem mass spectrometry (HPLC-MS/MS) are commonly used for its identification and quantification [, , , ].

ANone: Studies indicate a negative correlation between temperature and the residual concentration of this compound []. This suggests that higher temperatures accelerate its degradation, leading to lower residue levels. This factor is crucial when considering the persistence and potential environmental impact of the insecticide in different climatic regions.

ANone: this compound is not known for having catalytic properties and is primarily used as an insecticide. Its mode of action doesn't involve catalytic mechanisms.

ANone: While the provided research doesn't delve into specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the insecticidal activity of this compound and its analogs based on their molecular structures []. These models can assist in designing new, more potent, and selective ecdysone agonists.

ANone: While specific SAR studies were not detailed, research suggests that even minor structural changes to this compound could potentially impact its binding affinity to ecdysteroid receptors, ultimately influencing its insecticidal activity and selectivity towards different insect species [, ].

ANone: this compound is often formulated as a suspension concentrate (SC) for agricultural use [, , , ]. This formulation helps to improve its stability, dispersibility in water, and application onto plant surfaces, ultimately enhancing its efficacy against target insects.

ANone: While the exact mechanisms are still being studied, research indicates that this compound can be absorbed through ingestion and contact, subsequently distributing within the insect's body, ultimately reaching its target sites, the ecdysteroid receptors [, , , ].

ANone: The provided research primarily focuses on in vivo studies, using various insect species to evaluate the efficacy of this compound. While specific cell-based assays are not discussed, they can be valuable tools to study its mechanism of action at a cellular level.

ANone: Research suggests that insects can develop resistance to this compound through various mechanisms. One primary mechanism involves enhanced metabolic detoxification, primarily mediated by monooxygenase enzymes [, ]. This enzymatic activity can lead to the breakdown and inactivation of this compound, reducing its efficacy.

ANone: These aspects are not directly relevant to this compound as it is an insecticide, not a pharmaceutical drug.

ANone: Several alternative insecticides are available for pest control, each with its own mode of action, spectrum of activity, and potential advantages and disadvantages. Some examples include:

- Spinosad: This natural insecticide derived from a bacterium disrupts the insect's nervous system [, , ].

- Chlorantraniliprole: This insecticide activates ryanodine receptors, leading to muscle paralysis and death in insects [].

- Pymetrozine: This compound disrupts feeding behavior in insects, leading to starvation and death [].

ANone: Responsible management of this compound waste, including unused product and contaminated packaging, is crucial to minimize its environmental footprint. Specific recommendations vary based on local regulations and should be consulted.

ANone: Research on this compound leverages a range of scientific infrastructure and resources, including:

ANone: this compound was first introduced as an insecticide in the mid-1990s, representing a novel class of insect growth regulators (IGRs) []. Its development marked a significant advancement in pest control, offering an alternative to traditional broad-spectrum insecticides with potentially lower environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.